molecular formula C22H21ClN2O4 B4086511 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride

3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride

Cat. No.: B4086511
M. Wt: 412.9 g/mol
InChI Key: IAIFXMXMWJYOEQ-UHFFFAOYSA-N
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Description

3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride is an organic compound that belongs to the class of aromatic ketones. It features a complex structure with multiple functional groups, including aniline, methoxy, and nitro groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve a Friedel-Crafts acylation reaction to introduce the ketone group.

    Introduction of the aniline group: This step might involve a nucleophilic substitution reaction where an aniline derivative is introduced.

    Addition of the methoxy group: This could be achieved through an electrophilic aromatic substitution reaction.

    Incorporation of the nitro group: This step might involve nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one: Without the hydrochloride group.

    3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-ol: With an alcohol group instead of a ketone.

    3-Anilino-3-(4-methoxyphenyl)-1-(4-aminophenyl)propan-1-one: With an amino group instead of a nitro group.

Uniqueness

The presence of the hydrochloride group in 3-Anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride might enhance its solubility in water, making it more suitable for certain biological or industrial applications compared to its analogs.

Properties

IUPAC Name

3-anilino-3-(4-methoxyphenyl)-1-(4-nitrophenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4.ClH/c1-28-20-13-9-16(10-14-20)21(23-18-5-3-2-4-6-18)15-22(25)17-7-11-19(12-8-17)24(26)27;/h2-14,21,23H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIFXMXMWJYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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